Cinnolin-6-ol
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Overview
Description
Cinnolin-6-ol is a derivative of cinnoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. Cinnoline derivatives, including this compound, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnolin-6-ol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted anilines with nitrous acid, followed by oxidation. Another method includes the use of metal-catalyzed C-C and C-N bond formation reactions . For instance, the reaction of 2-nitrobenzaldehydes with 2-methylfurans can yield cinnoline derivatives through oxidative furan ring opening and intramolecular alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cinnolin-6-ol undergoes various chemical reactions, including:
Oxidation: Conversion to cinnoline-6-one using oxidizing agents.
Reduction: Reduction to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Cinnoline-6-one.
Reduction: Dihydrocinnoline derivatives.
Substitution: Halogenated or nitrated cinnoline derivatives.
Scientific Research Applications
Cinnolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of cinnolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or antitumor effects. The exact molecular targets may vary depending on the specific derivative and its application. For example, some cinnoline derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Cinnolin-6-ol can be compared with other similar compounds such as:
Quinoline: Another bicyclic aromatic compound with a nitrogen atom in the ring. Quinoline derivatives are also known for their antimalarial and antibacterial properties.
Isoquinoline: Isomeric with quinoline, isoquinoline derivatives have applications in the synthesis of pharmaceuticals and agrochemicals.
Phthalazine: An isomer of cinnoline with similar chemical properties but different biological activities.
Uniqueness: this compound stands out due to its unique combination of a hydroxyl group and a cinnoline ring, which imparts distinct chemical reactivity and biological activity. Its derivatives are often designed as analogs of quinoline or isoquinoline derivatives, but with enhanced pharmacological properties .
Biological Activity
Cinnolin-6-ol, a compound belonging to the cinnoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The molecular formula is C8H6N2O, and it features a hydroxyl group (-OH) at the 6-position of the cinnoline ring, which is critical for its pharmacological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated that derivatives of cinnoline can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate Inhibition |
This compound | Escherichia coli | Significant Inhibition |
Cinnolin Derivatives | Bacillus subtilis | Strong Inhibition |
Research indicates that the presence of electron-withdrawing groups enhances antibacterial activity, while electron-donating groups may reduce it .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been extensively studied. It has been shown to inhibit the denaturation of proteins, which is a key mechanism in inflammation.
This compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to its potential as an anti-inflammatory agent.
Analgesic Activity
Cinnolin derivatives have also been explored for their analgesic properties. A study highlighted that certain analogues could inhibit binding to benzodiazepine receptors, suggesting potential use in pain management .
Compound | Analgesic Activity |
---|---|
Pyrazolo[4,3-c]cinnolin | Significant inhibition in pain models |
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Antitumor Effects
In vitro studies on human lung adenocarcinoma cells demonstrated that this compound significantly reduced cell viability and migration at concentrations as low as 100 µM. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Properties
CAS No. |
100949-05-1 |
---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
cinnolin-6-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-1-2-8-6(5-7)3-4-9-10-8/h1-5,11H |
InChI Key |
VITWLPFZOYHMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1O |
Origin of Product |
United States |
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